N-PROPYL 3-MERCAPTOPROPIONATE

Description

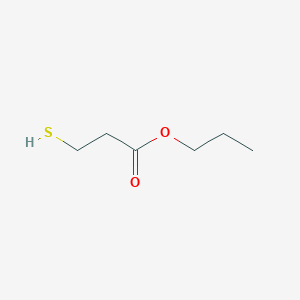

Structure

3D Structure

Properties

IUPAC Name |

propyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-2-4-8-6(7)3-5-9/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMHDIYZJQVNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428566 | |

| Record name | N-PROPYL 3-MERCAPTOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165804-07-9 | |

| Record name | N-PROPYL 3-MERCAPTOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to N-Propyl 3-Mercaptopropionate: Chemical Properties, Reactivity, and Experimental Protocols

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of the chemical properties of N-Propyl 3-Mercaptopropionate. It is intended for an audience of researchers, scientists, and professionals in drug development. The guide delves into the compound's structural and physicochemical characteristics, spectroscopic signature, and inherent reactivity, with a focus on the interplay between its thiol and ester functional groups. Detailed experimental protocols and safety guidelines are also provided to ensure safe and effective handling and application in a laboratory setting.

Introduction and Chemical Identity

This compound, also known as S-propyl propanethioate, is a bifunctional organic molecule containing both a thiol (-SH) group and an ester functional group. This unique combination of functional groups dictates its chemical behavior and makes it a subject of interest in various chemical syntheses. The thiol group provides a nucleophilic sulfur center, prone to oxidation and alkylation, while the ester group can undergo hydrolysis under acidic or basic conditions.

Understanding the distinct and combined properties of these functional groups is crucial for its application in fields like proteomics research and as a building block in organic synthesis.

Chemical Structure:

The fundamental structure consists of a propionate backbone with a terminal thiol group and a propyl ester.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | Propyl 3-sulfanylpropanoate |

| Synonyms | This compound, S-propyl propanethioate |

| CAS Number | 165804-07-9[1][2] |

| Molecular Formula | C6H12O2S |

| Molecular Weight | 148.22 g/mol |

| InChI Key | CLBGDLKFLYZLDQ-UHFFFAOYSA-N[2] |

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | Inferred |

| Odor | Strong, characteristic stench | [3][4] |

| Boiling Point | Not specified, but expected to be >150°C | Inferred |

| Purity | Typically available at ≥95% | [2] |

Spectroscopic Signature

Spectroscopic analysis is essential for the verification and characterization of this compound. The expected spectral data would show characteristic signals corresponding to the propyl group, the ethyl backbone, and the thiol proton.

3.1 ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the different proton environments in the molecule.

-

Thiol Proton (-SH): A triplet around 1.6 ppm.

-

Propyl Group (-O-CH₂-CH₂-CH₃): A triplet around 4.1 ppm (for the -O-CH₂-), a sextet around 1.6 ppm, and a triplet around 0.9 ppm.

-

Propionate Backbone (-CH₂-CH₂-SH): Two triplets around 2.6-2.8 ppm.

3.2 ¹³C NMR Spectroscopy

The carbon NMR would display six unique signals corresponding to each carbon atom in the structure.

3.3 Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

C=O Stretch (Ester): A strong absorption band around 1730-1740 cm⁻¹.

-

S-H Stretch (Thiol): A weak to medium absorption band around 2550-2600 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption in the 1100-1300 cm⁻¹ region.

3.4 Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z = 148. Fragmentation patterns would likely involve the loss of the propyl group and rearrangements involving the thiol and ester functionalities.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its thiol group, which is a potent nucleophile and is susceptible to oxidation.

4.1 Thiol Group Reactivity

-

Oxidation: The thiol group can be easily oxidized to form a disulfide (-S-S-) linkage, particularly in the presence of mild oxidizing agents or atmospheric oxygen. This dimerization is a common reaction for thiols and is a critical consideration for storage and handling.

-

Nucleophilic Addition: As a strong nucleophile, the thiolate anion (formed under basic conditions) can participate in Michael additions and other nucleophilic substitution reactions.

-

Reaction with Metals: Thiols have a high affinity for heavy metals.[5]

Caption: Oxidation of this compound to its corresponding disulfide.

4.2 Ester Group Reactivity

-

Hydrolysis: The ester can be hydrolyzed to 3-mercaptopropionic acid and propanol. This reaction is catalyzed by either acid or base. Basic hydrolysis (saponification) is irreversible, while acidic hydrolysis is an equilibrium process.

4.3 Storage and Stability

To prevent oxidation and decomposition, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[6] Containers should be tightly sealed.

Experimental Protocols

5.1 Protocol for a Representative Reaction: Disulfide Formation

Causality: This protocol demonstrates the characteristic oxidation of the thiol group. The choice of a mild oxidizing agent like iodine allows for controlled conversion to the disulfide without over-oxidation.

-

Preparation: Dissolve a known quantity of this compound in a suitable solvent like ethanol in a round-bottom flask.

-

Reaction: While stirring, add a solution of iodine (I₂) in ethanol dropwise until a faint yellow color persists, indicating a slight excess of iodine.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting thiol and the appearance of the less polar disulfide product.

-

Workup: Quench the excess iodine with a few drops of aqueous sodium thiosulfate solution until the yellow color disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel, add water and a water-immiscible organic solvent (e.g., diethyl ether). Shake to extract the disulfide into the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude disulfide product. Further purification can be achieved by column chromatography if necessary.

Self-Validation: The success of the protocol can be validated by comparing the spectroscopic data (NMR, IR, MS) of the product with expected values for the disulfide dimer.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed, harmful if inhaled, and causes severe skin burns and eye damage.[3] It is also toxic to aquatic life.[3] The compound has a strong, unpleasant odor.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3] All work should be conducted in a well-ventilated chemical fume hood.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mist.[3] Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3][8]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[7]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7]

-

Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the victim is conscious and alert.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7] In all cases of exposure, seek immediate medical attention.[7]

-

References

-

Cole-Parmer, Material Safety Data Sheet - 3-Mercaptopropionic acid, 99+%. (URL: [Link])

-

Wikipedia, 3-Mercaptopropionic acid. (URL: [Link])

-

Fisher Scientific, Safety Data Sheet for Ethyl 3-mercaptopropionate (additional source). (URL: [Link])

Sources

- 1. This compound | 165804-07-9 [chemicalbook.com]

- 2. This compound | 165804-07-9 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.ie [fishersci.ie]

- 5. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]

- 6. hpc-standards.com [hpc-standards.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

N-PROPYL 3-MERCAPTOPROPIONATE synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of N-Propyl 3-Mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound is an organosulfur compound belonging to the thioester family. It is characterized by a propyl group attached to the sulfur atom of a 3-mercaptopropionic acid backbone. This bifunctional molecule, containing both a thiol and a carboxyl group, serves as a versatile building block in organic synthesis.[1][2] Its applications are found in the development of pharmaceuticals, agrochemicals, and specialized polymers.[2][3] In the food and beverage industry, it is also utilized as a flavoring agent.[3] For professionals in drug development, understanding the synthesis and purification of such intermediates is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the prevailing methods for its synthesis and purification, grounded in established chemical principles and field-proven techniques.

PART 1: Synthesis of this compound via Fischer Esterification

The most common and direct route for synthesizing this compound is the Fischer-Speier esterification of 3-mercaptopropionic acid with n-propanol. This acid-catalyzed condensation reaction is an equilibrium process where water is produced as a byproduct.

Reaction Mechanism and Rationale

The reaction proceeds via the protonation of the carboxylic acid group of 3-mercaptopropionic acid by a strong acid catalyst, typically p-toluenesulfonic acid (p-TSA).[4] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-propanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and yields the final product, this compound.

To drive the equilibrium towards the product side and maximize the yield, the water produced during the reaction must be continuously removed.[4][5] This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane.[5] Alternatively, using an excess of one of the reactants (typically the less expensive one, n-propanol) can also shift the equilibrium to favor product formation.[6]

Caption: Fischer Esterification of 3-Mercaptopropionic Acid.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

3-Mercaptopropionic acid (1.0 eq)

-

n-Propanol (3.0 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 3-mercaptopropionic acid, n-propanol, and a volume of toluene sufficient to fill the Dean-Stark trap.

-

Add the catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected, which typically indicates the reaction has reached completion (usually 4-8 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]

-

Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess n-propanol. The resulting crude oil is ready for purification.

PART 2: Purification of this compound

The crude product from the synthesis contains unreacted starting materials, the catalyst, and potential side products. A multi-step purification process is required to achieve the high purity necessary for pharmaceutical applications.

Caption: General Purification Workflow for Thioesters.

Purification Methodologies

1. Aqueous Workup: As described in the synthesis protocol, an initial aqueous workup is essential. Washing with a weak base like sodium bicarbonate neutralizes and removes the acidic catalyst (p-TSA) and any unreacted 3-mercaptopropionic acid.[7] The subsequent brine wash helps to remove residual water from the organic phase.

2. Vacuum Distillation: For thermally stable compounds, vacuum distillation is an effective method for purification on both laboratory and industrial scales.[2] By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition. This method efficiently separates the desired ester from less volatile impurities (e.g., polymers) and more volatile components (e.g., residual solvents).

3. Column Chromatography: For achieving the highest purity, especially when dealing with structurally similar impurities, column chromatography is the method of choice.[7][8][9] Silica gel is the most common stationary phase for thioesters.[7] A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically used to elute the product from the column. The separation is monitored by Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.

| Purification Method | Principle of Separation | Impurities Removed | Typical Purity Achieved |

| Aqueous Workup | Liquid-Liquid Extraction | Acid catalyst, unreacted carboxylic acid, water-soluble salts | >85% |

| Vacuum Distillation | Difference in Boiling Points | Non-volatile residues, high-boiling side products | 95-98% |

| Column Chromatography | Differential Adsorption | Structurally similar side products, trace impurities | >99% |

PART 3: Quality Control and Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, purity, and stability of the final product. A suite of analytical techniques should be employed to build a comprehensive quality profile.

Caption: Analytical Quality Control Process.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity analysis. A reversed-phase HPLC method with UV detection can accurately quantify the main compound and separate it from process-related impurities.[10][11] Method development involves optimizing the mobile phase, column, and detection wavelength to achieve the best resolution.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS provides excellent separation and combines it with mass analysis for definitive identification of both the product and any volatile impurities.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is invaluable for identifying and characterizing non-volatile impurities, even at trace levels.[11] It is particularly useful in forced degradation studies to understand the stability of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unequivocal structural confirmation of the final product. The chemical shifts, integration, and coupling patterns provide a detailed map of the molecule's atomic structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups, such as the thiol (S-H) and ester carbonyl (C=O) stretches, providing quick verification of the compound's identity.

By integrating these synthesis, purification, and analytical strategies, researchers and drug development professionals can confidently produce high-purity this compound suitable for the most demanding applications.

References

- Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography. PubMed.

- Thioester deprotection using a biomimetic NCL approach. PubMed Central.

- A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health (NIH).

- A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing.

- Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material. TREA.

- 3-MERCAPTOPROPIONIC ACID. atamankimya.com.

- KR20130087447A - Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it. Google Patents.

- Method for preparing 3‐mercaptopropionic acid. Frandcom Industrial Limited.

- US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters. Google Patents.

- 3-Mercaptopropionic acid (3-MPA). ResearchGate.

- Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. PubMed Central (PMC) - NIH.

- Thiopropyl Resin for the purification of thiol group containing proteins. G-Biosciences.

- WO2016204547A2 - Method for producing 3-mercaptopropionic acid, and methods using same for producing carbonic acid ester compound having mercapto group and thiourethane-based optical material. Google Patents.

- US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid. Google Patents.

- 3-MERCAPTOPROPIONIC ACID. atamankimya.com.

- Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid. Patent 0677512.

- US5877349A - Process for the synthesis of 3-mercaptopropionic acid. Google Patents.

- This compound | 165804-07-9. ChemicalBook.

- This compound | 165804-07-9. Sigma-Aldrich.

- This compound | CAS 165804-07-9. SCBT.

- Greening the synthesis of peptide therapeutics: an industrial perspective. PubMed Central (PMC) - NIH.

- EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid. Google Patents.

- Synthesis of n-propyl propionate in a pilot-plant reactive distillation column:Experimental study and simulation. ResearchGate.

- Manufacture of n-Propyl Propionate Using Ion Exchange Resins: Reaction Kinetics and Feasibility of Reactive Distillation. Devale.

- n-Propyl Propionate Synthesis via Catalytic Distillation - Experimental Investigation in Pilot-Scale. ResearchGate.

- Determination of 3-Mercaptopropionic Acid by HPLC: A Sensitive Method for Environmental Applications. ResearchGate.

- Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. PubMed.

- 3-Mercaptopropionic acid | 107-96-0. ChemicalBook.

- An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. atamankimya.com [atamankimya.com]

- 3. 3-Mercaptopropionic acid | 107-96-0 [chemicalbook.com]

- 4. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]

- 6. KR20130087447A - Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to n-Propyl 3-mercaptopropionate (CAS 165804-07-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Introduction

n-Propyl 3-mercaptopropionate, identified by CAS number 165804-07-9, is a sulfur-containing organic compound that holds potential in various scientific and industrial applications. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and an exploration of its relevance in the broader context of thiol-containing compounds in drug development and proteomics. The unique combination of a carboxyl ester and a thiol functional group within its structure imparts specific reactivity and properties that are of interest to researchers in medicinal chemistry and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 165804-07-9 | N/A |

| Molecular Formula | C₆H₁₂OS | N/A |

| Molecular Weight | 148.22 g/mol | [1] |

| IUPAC Name | Propyl 3-sulfanylpropanoate | N/A |

| Appearance | Colorless liquid (presumed) | N/A |

| Melting Point | 15 - 18 °C | N/A |

| Boiling Point | 110 - 111 °C at 20 hPa | N/A |

| InChI | InChI=1S/C6H12O2S/c1-2-5-9-6(8)3-4-7/h7H,2-5H2,1H3 | N/A |

| InChIKey | CLBGDLKFLYZLDQ-UHFFFAOYSA-N | N/A |

Data Interpretation and Significance:

The melting point suggests that this compound is a liquid at room temperature. Its boiling point, measured under reduced pressure, indicates that it is a relatively volatile compound. These properties are crucial for handling, storage, and purification procedures such as distillation. The InChI and InChIKey provide a standardized and unique representation of the molecule's structure, essential for database searches and unambiguous identification.

Molecular Structure and Functional Groups

The relationship between the various structural components of this compound dictates its chemical behavior.

Caption: Molecular structure of this compound highlighting the key functional groups.

The presence of the thiol (-SH) group makes the molecule susceptible to oxidation and allows for the formation of disulfide bonds. It also imparts the characteristic odor associated with many sulfur-containing compounds. The ester group (-COO-) is prone to hydrolysis, especially under acidic or basic conditions, yielding 3-mercaptopropionic acid and n-propanol. The n-propyl chain contributes to the compound's lipophilicity.

Synthesis of this compound

A plausible and common method for the synthesis of this compound is through the Fischer esterification of 3-mercaptopropionic acid with n-propanol, using an acid catalyst.[2][3][4][5][6]

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for Fischer esterification.[2][3] Optimization of reaction conditions may be necessary to achieve high yields.

Materials:

-

3-mercaptopropionic acid

-

n-propanol (anhydrous)

-

Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Toluene (optional, for azeotropic removal of water)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-mercaptopropionic acid and an excess of n-propanol (typically 3-5 equivalents). If using a Dean-Stark trap, toluene can be added as the azeotroping agent.[2]

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid) to the stirred reaction mixture.

-

Reflux: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the collection of water in the Dean-Stark trap.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If an excess of n-propanol was used, it can be removed under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure ester.

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Causality in Experimental Choices:

-

Excess Alcohol: Using an excess of n-propanol shifts the reaction equilibrium towards the product side, increasing the yield of the ester, in accordance with Le Châtelier's principle.[6]

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

-

Removal of Water: The formation of water as a byproduct can drive the reverse reaction (hydrolysis). Removing water, for instance, through a Dean-Stark trap, is another strategy to push the equilibrium towards the ester product.[2]

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR Spectroscopy (Predicted)

-

Triplet around 0.9 ppm (3H): Corresponding to the methyl protons (-CH₃) of the n-propyl group, split by the adjacent methylene group.

-

Sextet around 1.6 ppm (2H): Attributed to the central methylene protons (-CH₂-) of the n-propyl group, split by the adjacent methyl and methylene groups.

-

Triplet around 4.0 ppm (2H): From the methylene protons adjacent to the ester oxygen (-O-CH₂-), split by the neighboring methylene group.

-

Triplet around 2.6 ppm (2H): Corresponding to the methylene protons adjacent to the ester carbonyl group (-CO-CH₂-), split by the adjacent methylene group.

-

Triplet around 2.8 ppm (2H): Attributed to the methylene protons adjacent to the sulfur atom (-S-CH₂-), split by the neighboring methylene group.

-

Triplet around 1.5 ppm (1H): A broad triplet corresponding to the thiol proton (-SH), which may exchange with residual water in the solvent.

¹³C NMR Spectroscopy (Predicted)

-

~10 ppm: Methyl carbon of the n-propyl group.

-

~22 ppm: Central methylene carbon of the n-propyl group.

-

~66 ppm: Methylene carbon attached to the ester oxygen.

-

~35 ppm: Methylene carbon adjacent to the carbonyl group.

-

~20 ppm: Methylene carbon adjacent to the sulfur atom.

-

~172 ppm: Carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy (Predicted Key Absorptions)

-

~2550 cm⁻¹ (weak): S-H stretching vibration of the thiol group.

-

~1740 cm⁻¹ (strong): C=O stretching vibration of the ester group.

-

~1180 cm⁻¹ (strong): C-O stretching vibration of the ester group.

-

~2870-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

Mass Spectrometry (Predicted Fragmentation)

In electron ionization mass spectrometry, this compound is expected to fragment through characteristic pathways for esters and thiols.[17][18][19][20]

-

Loss of the propoxy group (-OCH₂CH₂CH₃): Resulting in an acylium ion.

-

Loss of a propyl radical (·CH₂CH₂CH₃): Leading to a protonated 3-mercaptopropionic acid fragment.

-

McLafferty rearrangement: If sterically feasible, this could lead to the elimination of propene and the formation of a radical cation of 3-mercaptopropionic acid.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

Applications and Relevance in Drug Development

While specific applications of this compound in drug development are not extensively documented, its structural motifs—the thiol and ester groups—are of significant interest in medicinal chemistry.

The Role of Thiols in Pharmacology:

The thiol group is a key functional group in a number of approved drugs.[1][21][22] Its utility stems from several key properties:

-

Antioxidant and Radical Scavenging: Thiols can act as reducing agents and scavengers of reactive oxygen species (ROS), helping to mitigate oxidative stress, which is implicated in numerous diseases.[1][22]

-

Metal Chelation: The soft nature of the sulfur atom allows thiols to form stable complexes with heavy metal ions, a property utilized in chelation therapy for heavy metal poisoning.[1][21]

-

Covalent Modification of Proteins: The nucleophilic nature of the thiol group allows it to form covalent bonds with electrophilic sites on target proteins, a mechanism exploited in the design of some enzyme inhibitors.

-

Prodrug Strategies: Thiol-containing molecules can serve as prodrugs for cysteine, a precursor to the important intracellular antioxidant glutathione (GSH).[1]

Esters as Prodrugs:

Ester functional groups are frequently incorporated into drug molecules to improve their pharmacokinetic properties, such as membrane permeability and oral bioavailability. These ester prodrugs are designed to be hydrolyzed by esterase enzymes in the body to release the active parent drug.

Potential Applications of this compound:

Given its structure, this compound could potentially be explored in the following areas:

-

Linker in Drug Delivery Systems: The thiol group can be used to attach the molecule to drug carriers, such as nanoparticles, while the ester can be designed for controlled release of a therapeutic agent.[23][24][25][26][27]

-

Biochemical for Proteomics Research: As suggested by some suppliers, this compound may be useful in proteomics, potentially for modifying cysteine residues in proteins or as a reagent in protein cross-linking studies.

-

Starting Material for Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential therapeutic activity.

Safety and Handling

Based on safety data for similar mercaptopropionate esters, this compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is likely to have a strong, unpleasant odor. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a bifunctional molecule with physicochemical properties that make it a subject of interest for further investigation. While detailed experimental data is limited, this guide provides a comprehensive overview based on its structural characteristics and data from analogous compounds. Its synthesis can be readily achieved through standard esterification procedures. The presence of both a thiol and an ester group opens up possibilities for its application in drug development, particularly in the design of prodrugs and drug delivery systems, as well as in the field of proteomics. Further research is warranted to fully elucidate its spectroscopic properties and explore its potential applications.

References

-

A. A. A. Al-Hadiya, "Medicinal Thiols: Current Status and New Perspectives," PubMed, 2021. [Link]

-

A. A. A. Al-Hadiya, "Medicinal Thiols: Current Status and New Perspectives," PMC, 2021. [Link]

-

ResearchGate, "The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates," N.D. [Link]

-

IMR Press, "Thiol Compounds and Inflammation," N.D. [Link]

-

HMDB, "1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239)," N.D. [Link]

-

Spectroscopy Online, "Anatomy of an Ion's Fragmentation After Electron Ionization, Part I," N.D. [Link]

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," 2023. [Link]

-

Unknown, "Interpretation of mass spectra," N.D. [Link]

-

Michigan State University Department of Chemistry, "Mass Spectrometry," N.D. [Link]

-

NP-MRD, "1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0045524)," N.D. [Link]

-

PubChem, "3-Mercaptopropionic Acid," N.D. [Link]

-

OperaChem, "Fischer Esterification-Typical Procedures," 2024. [Link]

-

Organic Chemistry Portal, "Fischer Esterification," N.D. [Link]

-

Chemguide, "mass spectra - fragmentation patterns," N.D. [Link]

-

Wikipedia, "Fischer–Speier esterification," N.D. [Link]

-

MDPI, "Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances," 2024. [Link]

-

Unknown, "Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol," N.D. [Link]

-

Organic Chemistry Data, "NMR Spectroscopy :: 13C NMR Chemical Shifts," N.D. [Link]

-

NIST, "3-Mercaptopropionic acid," N.D. [Link]

-

Z. Z. Z. et al., "Preparation and characterization of 6-mercaptopurine-coated magnetite nanoparticles as a drug delivery system," PubMed, 2013. [Link]

-

ResearchGate, "Figure S11: 1 H NMR spectra of A) 3-mercaptopropionic acid...," N.D. [Link]

-

ResearchGate, "The FTIR spectra of 3-mercaptopropionic capped InP/ZnSe nanocrystals," N.D. [Link]

-

ResearchGate, "Synthesis of n-propyl propionate in a pilot-plant reactive distillation column:Experimental study and simulation | Request PDF," 2025. [Link]

-

NIST, "3-Mercaptopropionic acid," N.D. [Link]

-

A. A. et al., "Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs," PMC, 2024. [Link]

-

MDPI, "Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects," N.D. [Link]

-

SpectraBase, "3-Mercaptopropionic acid methyl ester - Optional[Vapor Phase IR] - Spectrum," N.D. [Link]

-

SpectraBase, "3-Mercaptopropionic acid - Optional[13C NMR] - Chemical Shifts," N.D. [Link]

-

Chegg, "Solved annotate the 1H and 13C nmr for n-propyl propionate," 2023. [Link]

-

RSC Publishing, "Smart co-delivery of 6-mercaptopurine and methotrexate using disulphide-based PEGylated-nanogels for effective treatment of breast cancer," 2019. [Link]

-

MDPI, "Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment," N.D. [Link]

-

YouTube, "Innovative Lipid Solutions for Drug Delivery Systems (Dr. John P. Cooke)," 2025. [Link]

Sources

- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239) [hmdb.ca]

- 8. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0045524) [np-mrd.org]

- 9. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 3-Mercaptopropionic acid [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-Mercaptopropionic acid(107-96-0) 13C NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 3-Mercaptopropionic acid(107-96-0) IR Spectrum [chemicalbook.com]

- 16. Solved annotate the 1H and 13C nmr for n-propyl propionate | Chegg.com [chegg.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. imrpress.com [imrpress.com]

- 23. Preparation and characterization of 6-mercaptopurine-coated magnetite nanoparticles as a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Smart co-delivery of 6-mercaptopurine and methotrexate using disulphide-based PEGylated-nanogels for effective treatment of breast cancer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment [mdpi.com]

- 27. youtube.com [youtube.com]

An In-Depth Technical Guide to the Mechanism and Application of N-Propyl 3-Mercaptopropionate in Biochemical Assays

Abstract: This technical guide provides a comprehensive examination of N-Propyl 3-Mercaptopropionate (NP3MP), a pivotal thiol-containing reagent in modern biochemical and proteomics research. We will dissect its core mechanism of action, centered on the reactive sulfhydryl group, and explore its multifaceted roles in biochemical assays. The primary function of NP3MP is to act as a reducing agent, preserving protein integrity by preventing the oxidation of cysteine residues and cleaving disulfide bonds. This guide offers field-proven insights into its practical applications, from stabilizing enzyme activity to its use in probing protein structure. Furthermore, we will address critical methodological considerations, including potential assay interference and its impact on high-throughput screening data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage NP3MP effectively and interpret its effects with a high degree of scientific rigor.

Section 1: Introduction to this compound (NP3MP)

This compound is an organic compound distinguished by the presence of a terminal thiol (or sulfhydryl, -SH) group, which is the locus of its chemical reactivity.[1] While it is a relatively simple molecule, its utility in complex biological assays is significant, primarily serving as a protective and reducing agent.[2] Its ester structure may confer different solubility properties compared to its parent compound, 3-mercaptopropionic acid, making it suitable for various buffer systems.

Chemical Structure and Properties

| Property | Value | Source |

| CAS Number | 165804-07-9 | [2][3] |

| Molecular Formula | C₆H₁₂O₂S | [2] |

| Molecular Weight | 148.22 g/mol | [2] |

| Synonym(s) | S-propyl propanethioate | [4] |

| Appearance | Colorless Liquid | [5] |

The defining feature of NP3MP, and all thiols, is the sulfhydryl group.[6] This group is a potent nucleophile and reducing agent, capable of participating in a variety of crucial biochemical reactions, most notably the cleavage of disulfide bonds.[7][8] In the context of an assay, its role is to maintain a reducing environment, which is essential for the stability and function of many proteins, particularly enzymes that rely on free cysteine residues for their catalytic activity.[9][10]

Comparison with Common Reducing Agents

The choice of reducing agent can significantly impact assay results, affecting everything from enzyme stability to the measured potency of inhibitors.[9] NP3MP belongs to the same functional class as Dithiothreitol (DTT), β-mercaptoethanol (β-MCE), and tris(2-carboxyethyl)phosphine (TCEP).

| Reagent | Key Characteristics | Considerations |

| This compound | Monothiol; less potent than dithiols but often sufficient for maintaining a reducing environment. Its ester form may influence solubility. | Less pungent odor than β-MCE. Can interfere with copper-based protein assays.[11] |

| Dithiothreitol (DTT) | Dithiol; a very strong reducing agent. Effective at low millimolar concentrations for reducing protein disulfides. | Prone to oxidation, especially in solution, limiting its working stability. |

| β-mercaptoethanol (β-MCE) | Monothiol; widely used but has a strong, unpleasant odor. Volatile. | Similar to NP3MP, it is a monothiol and may be less effective than DTT for extensively cross-linked proteins. |

| TCEP | Thiol-free reducing agent; highly stable, odorless, and effective over a wider pH range. | Does not contain a thiol group, making it compatible with certain downstream applications like maleimide chemistry. |

Section 2: Core Mechanism of Action: Thiol-Disulfide Exchange

The principal mechanism by which NP3MP and other thiol reagents exert their effect in biochemical assays is through thiol-disulfide exchange . This reaction is fundamental to regulating protein structure and function in cellular systems and is harnessed in vitro to control the redox state of proteins.[12]

The reaction is initiated by the deprotonated form of the thiol, the thiolate anion (RS⁻), which is a powerful nucleophile. The concentration of the thiolate is pH-dependent; therefore, the reducing activity of NP3MP is more pronounced at pH values above the pKa of its sulfhydryl group. The thiolate anion attacks one of the sulfur atoms of a protein disulfide bond (P₁-S-S-P₂), forming a transient mixed disulfide intermediate (P₁-S-S-R). This intermediate is then attacked by a second thiolate anion, resulting in the cleavage of the original disulfide bond and the formation of a new disulfide from the reagent (R-S-S-R) and two reduced protein thiols (P₁-SH and P₂-SH).

Caption: Standard workflow for an enzyme inhibition assay.

Protocol: Stabilizing a Cysteine Protease for Inhibitor Screening

-

Buffer Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Immediately before use, add NP3MP from a concentrated stock to a final concentration of 1-5 mM. The choice of concentration depends on the sensitivity of the enzyme to oxidation.

-

Enzyme Reconstitution: Reconstitute or thaw the cysteine protease enzyme. Immediately dilute it to the desired working concentration in the NP3MP-containing assay buffer. This step is critical to prevent enzyme inactivation in a less-reducing stock solution.

-

Compound Plating: Dispense test compounds and vehicle controls into a microplate.

-

Enzyme Addition: Add the stabilized enzyme solution to the plate and pre-incubate with the compounds for a defined period (e.g., 15-30 minutes) at room temperature. This allows for the inhibitor to bind to the active enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

-

Signal Detection: Monitor the change in signal over time using a plate reader. The consistent, linear rate in the vehicle control wells is an indicator of a stable, active enzyme, a state maintained by the presence of NP3MP.

Section 4: Critical Considerations and Methodological Caveats

While indispensable, the inclusion of NP3MP or other reducing agents is not without consequences. A senior scientist must anticipate and mitigate potential artifacts and interferences.

Impact on High-Throughput Screening (HTS)

The choice of reducing agent can dramatically alter the outcome of an HTS campaign. [9]Some screening compounds are "redox-active" and may be chemically modified by thiol reagents. This can lead to:

-

False Negatives: A potential inhibitor might be reduced and inactivated by NP3MP, causing its activity to be missed.

-

False Positives: Conversely, the reaction between a compound and the thiol reagent could generate a product that is inhibitory.

-

Altered IC₅₀ Values: The potency of an inhibitor can be significantly shifted depending on the specific reducing agent used in the assay buffer. [9] Trustworthiness and Self-Validation: To ensure the reliability of screening data, it is best practice to perform counter-screens or secondary assays. This may involve re-testing hits in the absence of a reducing agent (if the enzyme is stable enough for the assay duration) or with a different class of reducing agent (e.g., comparing results from NP3MP with those from TCEP).

Interference with Assay Readouts

Thiol-containing compounds can directly interfere with certain common biochemical methods, particularly those used for protein quantification.

Assay Compatibility Table

| Assay Type | Compatibility with Thiols (e.g., NP3MP) | Rationale and Mitigation |

| BCA Assay | Low | Thiols reduce the Cu²⁺ to Cu¹⁺, which is a key step in the assay chemistry. This leads to a strong background signal and an overestimation of protein concentration. [11]Mitigation involves removing the thiol via precipitation methods. [13] |

| Lowry Assay | Low | Similar to the BCA assay, the mechanism involves copper reduction, making it incompatible with reducing agents. [13] |

| Bradford Assay | Moderate to High | The mechanism is based on Coomassie dye binding to protein. While generally more compatible, high concentrations of reducing agents can sometimes interfere. It is advisable to include the same concentration of NP3MP in the standard curve samples. |

| Fluorescence/Absorbance | High | NP3MP does not typically interfere with common fluorophores or chromophores used in enzyme activity assays. |

| Mass Spectrometry | High (after removal) | NP3MP is essential for sample preparation to reduce disulfide bonds but must be removed before analysis, as it can suppress ionization. |

Section 5: Conclusion

This compound is a versatile and effective reducing agent whose mechanism of action is rooted in the fundamental chemistry of thiol-disulfide exchange. Its primary role in biochemical assays is to create and maintain a reducing environment, thereby preserving the structural integrity and functional activity of proteins. An expert understanding of this mechanism allows researchers to not only stabilize their assays for greater accuracy and reproducibility but also to anticipate and troubleshoot potential artifacts, such as interference with quantification methods or modulation of hit compounds in drug screening. The deliberate and informed use of NP3MP is a hallmark of a robust and reliable biochemical assay design.

Section 6: References

-

Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. (2020, August 9). NCBI. [Link]

-

Assays of Thiol Isomerase Enzymatic Activity. (2019). PubMed. [Link]

-

Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Overcome effects of detergents & reducing agents in protein estimation. (2017, November 7). G-Biosciences. [Link]

-

Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. (n.d.). Google. Retrieved January 13, 2026, from

-

3-MERCAPTOPROPIONIC ACID. (n.d.). Ataman Kimya. Retrieved January 13, 2026, from [Link]

-

How to Deal with Interfering Agents in Protein Estimation Assays. (2015, June 10). G-Biosciences. [Link]

-

Reactive Copolymers Based on N‑Vinyl Lactams with Pyridyl Disulfide Side Groups via RAFT Polymerization and Postmodification via Thiol–Disulfide Exchange Reaction. (2016, September 21). Figshare. [Link]

-

Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 165804-07-9 [chemicalbook.com]

- 4. This compound | 165804-07-9 [sigmaaldrich.com]

- 5. Pentaerythritol Tetra(3-mercaptopropionate) | 7575-23-7 [chemicalbook.com]

- 6. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 7. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. info.gbiosciences.com [info.gbiosciences.com]

Understanding the Molecule: Physicochemical Properties of N-Propyl 3-Mercaptopropionate

An In-Depth Technical Guide to the Solubility of N-PROPYL 3-MERCAPTOPROPIONATE in Common Laboratory Solvents

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design, formulation, and synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a versatile biochemical used in proteomics research.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will leverage fundamental chemical principles, data from analogous compounds, and established experimental methodologies to provide a robust predictive framework and a clear path for empirical verification.

This compound (C₆H₁₂O₂S, Molar Mass: 148.22 g/mol ) is an ester of 3-mercaptopropionic acid.[1] Its structure, featuring a propyl ester group and a terminal thiol (-SH) group, dictates its solubility behavior. The ester linkage introduces polarity, while the propyl chain contributes nonpolar character. The thiol group can participate in weak hydrogen bonding. The interplay of these features determines its affinity for various solvents.

Based on the structure and the general principle of "like dissolves like," we can predict its solubility profile.[2] The presence of both polar (ester, thiol) and nonpolar (propyl chain) regions suggests that this compound will exhibit a degree of solubility in a range of solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in common laboratory solvents, categorized by their polarity. This predictive analysis is based on the solubility of the parent compound, 3-mercaptopropionic acid, which is soluble in water, alcohol, benzene, and ether, and adjusted for the increased nonpolar character of the n-propyl ester.[3]

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The propyl chain decreases water solubility compared to the parent acid. The ester is susceptible to hydrolysis in aqueous environments, especially under acidic or basic conditions. |

| Methanol, Ethanol | Soluble | The alcohol's alkyl chain can interact with the propyl group, while the hydroxyl group can interact with the ester and thiol groups. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of solvating both the polar and nonpolar portions of the molecule. |

| Acetone, Acetonitrile | Soluble | These solvents have sufficient polarity to interact with the ester and thiol groups. | |

| Nonpolar | Toluene, Hexanes | Soluble | The nonpolar propyl chain will readily interact with nonpolar solvents through van der Waals forces. |

| Diethyl Ether | Soluble | Ether has a slight polarity that can interact with the ester group, and its nonpolar character accommodates the propyl chain. |

Experimental Verification of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, empirical determination is essential. The following protocol provides a reliable "shake-flask" method, a widely accepted technique for solubility measurement.[4]

Materials and Equipment

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Experimental Workflow Diagram

Sources

A Technical Guide to the Stability and Storage of N-Propyl 3-Mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propyl 3-mercaptopropionate is a bifunctional molecule featuring a reactive thiol group and a propyl ester. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways and the critical factors that influence its shelf-life. Best practices for storage and handling are presented, grounded in the fundamental chemistry of the thiol and ester moieties. Furthermore, this document outlines detailed experimental protocols for conducting forced degradation studies and for developing a stability-indicating analytical method, empowering researchers to proactively assess and control the stability of this versatile compound in their applications.

Introduction: The Chemical Nature of this compound

This compound (CAS 165804-07-9) is an organosulfur compound with the chemical formula C₆H₁₂O₂S. Its structure, characterized by a terminal thiol (-SH) group and a propyl ester (-COOCH₂CH₂CH₃), imparts a unique set of chemical properties. The thiol group is nucleophilic and readily undergoes oxidation, making it the primary site of chemical instability. The ester group, while generally more stable, is susceptible to hydrolysis under certain conditions. Understanding these inherent reactivities is paramount for ensuring the integrity of the molecule during storage and application.

This guide will delve into the critical aspects of this compound's stability, providing a framework for its effective management in a laboratory and developmental setting.

Predicted Degradation Pathways

The degradation of this compound is primarily dictated by the reactivity of its thiol group, with the ester group playing a secondary role. The two main degradation pathways are oxidation of the thiol and hydrolysis of the ester.

Oxidation of the Thiol Group

The sulfhydryl group of this compound is highly susceptible to oxidation, a process that can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. The primary oxidation product is the corresponding disulfide, dipropyl 3,3'-disulfanediyldipropanoate. This dimerization reaction is often catalyzed by light and trace metals. Further oxidation can lead to the formation of sulfinic and sulfonic acids, which represent more significant and generally irreversible changes to the molecule's structure and function.

Caption: Predicted oxidative degradation pathway of this compound.

Hydrolysis of the Ester Group

The propyl ester linkage in this compound can undergo hydrolysis to yield 3-mercaptopropionic acid and propanol. This reaction is catalyzed by strong acids or bases and is accelerated at elevated temperatures. While generally less facile than thiol oxidation, ester hydrolysis can be a significant degradation route in aqueous solutions, especially at non-neutral pH.

Caption: Workflow for forced degradation studies of this compound.

Step-by-Step Protocol:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate at 60 °C for a specified time (e.g., 24 hours).

-

Neutralize with 0.1 M sodium hydroxide before analysis.

-

-

Basic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Keep at room temperature for a specified time (e.g., 2 hours).

-

Neutralize with 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep at room temperature for a specified time (e.g., 24 hours).

-

-

Thermal Degradation:

-

Expose both the solid material and a solution to elevated temperatures (e.g., 60 °C) for a specified period.

-

-

Photostability:

-

Expose the solid material and a solution to light according to ICH Q1B guidelines.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (see section 4.2).

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for this purpose.

4.2.1. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds.

Instrumentation:

-

HPLC system with a UV detector or a Mass Spectrometer (MS) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a good starting point.

Detection:

-

UV detection at a wavelength where this compound has significant absorbance.

-

MS detection for identification of degradation products by their mass-to-charge ratio.

4.2.2. Gas Chromatography (GC) Method

GC is suitable for the analysis of volatile compounds and can be particularly effective for separating mercaptans.

Instrumentation:

-

GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector. A sulfur-selective detector like a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) would provide higher selectivity and sensitivity.

-

A capillary column with a non-polar or mid-polar stationary phase.

Analysis of Stressed Samples:

The stressed samples from the forced degradation study should be analyzed using the developed HPLC or GC method. The chromatograms should be examined for:

-

A decrease in the peak area of this compound.

-

The appearance of new peaks corresponding to degradation products.

-

Adequate resolution between the parent peak and the degradation product peaks.

Conclusion

The stability of this compound is primarily influenced by the oxidative sensitivity of its thiol group and the potential for hydrolysis of its ester linkage. By understanding these degradation pathways, researchers can implement appropriate storage and handling procedures to maintain the integrity of the compound. The implementation of a systematic approach to stability testing, including forced degradation studies and the development of a stability-indicating analytical method, is essential for ensuring the quality and reliability of this compound in research and development applications.

References

- Studies on the Gas Chromatographic Determin

- Gas Chromatographic Analysis of Mercaptan Odorants in Liquefied Petroleum Gas. (1984).

- Katusz, R. M. (1973). Gas-chromatographic analysis of mercaptans, phenols, and organic acids in surface waters with use of pentafluorobenzyl derivatives. Environmental Science & Technology, 7(10), 939-941.

- Kim, K. H. (2005). Some insights into the gas chromatographic determination of reduced sulfur compounds (RSCs) in air.

- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Methyl Mercaptan.

- Sigma-Aldrich. (2024).

- ChemicalBook. (2024).

- Starken, A., et al. (2018). Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. Environmental Sciences Europe, 30(1), 11.

- Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID.

- Sigma-Aldrich. (2015).

- Turell, L., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(11), 2589.

- Fisher Scientific. (2025).

- An, M., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 390(2), 160-166.

- Giles, G. I., & Jacob, C. (2012). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 889, 15-27.

- PubChem. (n.d.). 3-Mercaptopropionic acid.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Mercaptopropionic acid, 99+%.

- Kim, D. Y., et al. (2005). Poly(3-mercaptopropionate): A Nonbiodegradable Biopolymer?. Biomacromolecules, 6(2), 897-903.

- Salgado, P., et al. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications.

- Sigma-Aldrich. (n.d.).

- Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.

- Turell, L., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(11), 2589.

- Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID.

- Starken, A., et al. (2018). Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. Environmental Sciences Europe, 30(1), 11.

- Lee, J. H., et al. (2021). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. RSC Advances, 11(56), 35561-35569.

- Forlano, P., et al. (2001). The mechanism of the oxidation of 3-mercaptopropionic acid. Journal of the Chemical Society, Perkin Transactions 2, (10), 2051-2057.

- Klick, S., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Salgado, P., et al. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications.

- Santa Cruz Biotechnology. (n.d.).

- Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(1), 15-28.

- Google Patents. (2010). WO2010125829A1 - Process for production of 3-mercaptopropionic acid or salt thereof.

- Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.

- ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products.

- NIST. (n.d.). 3-Mercaptopropionic acid.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38258-38263.

- Google Patents. (1995). US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid.

- Ataman Kimya. (n.d.). MERCAPTOPROPIONIC ACID.

- Merck Millipore. (n.d.). Complete Monograph Methods.

- ResearchGate. (n.d.).

- Google Patents. (1999). US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters.

- PubChem. (n.d.).

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (2025). 3-Mercaptopropionic acid.

- KNAUER. (n.d.).

- PubChem. (n.d.).

Spectroscopic Characterization of N-Propyl 3-Mercaptopropionate: A Technical Guide

Introduction

N-Propyl 3-mercaptopropionate (CAS No. 165804-07-9) is a thioester with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol .[1][2] Thioesters are a critical class of compounds in both biological and synthetic chemistry, known for their unique reactivity which makes them more susceptible to nucleophilic attack than their oxygen-ester counterparts.[3][4] This heightened reactivity, balanced with reasonable stability in aqueous media, positions them as valuable intermediates in various chemical transformations.[3][4]

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide will leverage data from closely related analogs and fundamental spectroscopic principles to predict and interpret its spectral characteristics. This document is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a robust analytical framework for its identification and characterization.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data of this compound lies in understanding its molecular structure, which features a propyl group attached to the sulfur atom of a 3-mercaptopropionate backbone. Each spectroscopic technique will probe different aspects of this structure.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3][4] For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show five distinct signals, each corresponding to a set of chemically non-equivalent protons. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are detailed below. These predictions are based on the known spectral data of similar structures like ethyl 3-mercaptopropionate and general substituent effects.[5]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~2.85 | Triplet | 2H | -S-CH₂ -CH₂-CH₃ |

| b | ~2.75 | Triplet | 2H | -CO-CH₂ -CH₂-S- |

| c | ~2.60 | Triplet | 2H | -CO-CH₂-CH₂ -S- |

| d | ~1.60 | Sextet | 2H | -S-CH₂-CH₂ -CH₃ |

| e | ~0.95 | Triplet | 3H | -S-CH₂-CH₂-CH₃ |

Rationale for Predictions:

-

Protons 'a' (-S-CH₂-): These protons are adjacent to the sulfur atom, which is deshielding, hence their downfield shift. They will be split into a triplet by the adjacent 'd' methylene group.

-

Protons 'b' (-CO-CH₂-): These protons are alpha to the carbonyl group, which is strongly deshielding. They are expected to be a triplet due to coupling with the 'c' protons.

-

Protons 'c' (-CH₂-S-): These protons are adjacent to the sulfur atom and beta to the carbonyl. They will be a triplet due to coupling with the 'b' protons.

-

Protons 'd' (-CH₂-): This methylene group is adjacent to both a methylene group ('a') and a methyl group ('e'), resulting in a more complex splitting pattern, predicted here as a sextet.

-

Protons 'e' (-CH₃): These are the terminal methyl protons of the propyl group, located furthest from the electron-withdrawing groups, and thus will be the most upfield signal. They will appear as a triplet due to coupling with the 'd' methylene group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule. The predicted chemical shifts are based on data from 3-mercaptopropionic acid and the known effects of alkyl substitution on thioesters.[6][7]

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~198 | C =O |

| 2 | ~40 | -C H₂-CH₂-S- |

| 3 | ~34 | -CO-C H₂-CH₂- |

| 4 | ~32 | -S-C H₂-CH₂-CH₃ |

| 5 | ~23 | -S-CH₂-C H₂-CH₃ |

| 6 | ~13 | -S-CH₂-CH₂-C H₃ |

Rationale for Predictions:

-

Carbonyl Carbon (C1): The thioester carbonyl carbon is significantly deshielded and appears far downfield, typically around 195-205 ppm.

-

Methylene Carbons (C2-C5): The chemical shifts of the methylene carbons are influenced by their proximity to the carbonyl and sulfur atoms. The carbon alpha to the carbonyl (C3) will be more deshielded than the one beta to it (C2). Similarly, the carbon attached to sulfur (C4) will be deshielded.

-

Methyl Carbon (C6): The terminal methyl carbon of the propyl group will be the most shielded and therefore appear at the most upfield position.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, 1-2 second relaxation delay, 90° pulse angle.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, 2-5 second relaxation delay.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2960-2850 | Medium-Strong | C-H stretch | Alkane (propyl and methylene groups) |

| ~2550 | Weak | S-H stretch | Thiol (possible impurity of 3-mercaptopropionic acid) |

| ~1690 | Strong | C=O stretch | Thioester |

| ~1460 | Medium | C-H bend | Alkane |

| ~1100 | Medium | C-S stretch | Thioester |

Rationale for Predictions:

-

C-H Stretch: The peaks in the 2960-2850 cm⁻¹ region are characteristic of sp³ C-H bonds in the alkyl chains.

-

S-H Stretch: A weak absorption around 2550 cm⁻¹ would indicate the presence of a free thiol group, which could be present as an impurity (unreacted 3-mercaptopropionic acid) or from hydrolysis.

-

C=O Stretch: The carbonyl stretch of a thioester is a strong, sharp band typically found at a lower frequency (~1690 cm⁻¹) compared to a regular ester (~1740 cm⁻¹) due to the reduced resonance contribution from the sulfur atom.[8] This is a key diagnostic peak.

-

C-S Stretch: The C-S stretching vibration is typically weak to medium in intensity and appears in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 148. This corresponds to the molecular weight of C₆H₁₂O₂S.[1]

-

Major Fragments:

| m/z | Proposed Fragment |

| 105 | [M - C₃H₇]⁺ (loss of propyl radical) |

| 89 | [M - C₃H₇S]⁺ (loss of propanethiol) |

| 75 | [C₃H₇S]⁺ (propylthio cation) |

| 43 | [C₃H₇]⁺ (propyl cation) |

Fragmentation Pathway:

Caption: Predicted Fragmentation Pathway for this compound in EI-MS

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile liquid, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is ideal.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions.

Conclusion